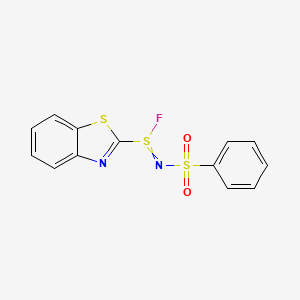![molecular formula C13H11NOS B12603836 [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile CAS No. 649569-60-8](/img/structure/B12603836.png)
[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile is a heterocyclic compound that features a thiophene ring substituted with a methoxyphenyl group and an acetonitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, the Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene can be employed to synthesize thiophene derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound under controlled conditions, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, thiophene derivatives are investigated for their potential as enzyme inhibitors and receptor ligands. They exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine
In medicine, thiophene derivatives are explored for their therapeutic potential. Compounds containing the thiophene ring have been found to possess significant pharmacological activities, making them candidates for drug development .
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to their excellent electronic properties .
Mécanisme D'action
The mechanism of action of [5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share a similar thiophene core but differ in their substitution patterns.
Thiophene-2-carboxylic Acid Derivatives: These compounds have a carboxylic acid group attached to the thiophene ring and are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit specific biological activities and makes it a valuable building block in organic synthesis .
Propriétés
Numéro CAS |
649569-60-8 |
|---|---|
Formule moléculaire |
C13H11NOS |
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
2-[5-(4-methoxyphenyl)thiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C13H11NOS/c1-15-12-4-2-11(3-5-12)13-8-10(6-7-14)9-16-13/h2-5,8-9H,6H2,1H3 |
Clé InChI |
OTUPJBZJRXIZAP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=CS2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)
![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)
![(10Z)-3,8,19-triazatetracyclo[10.7.0.02,7.013,18]nonadeca-1(12),2(7),3,5,8,10,13,15,17-nonaene](/img/structure/B12603787.png)

![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
propanedinitrile](/img/structure/B12603821.png)




